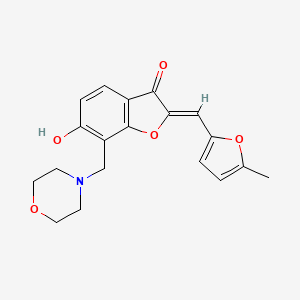

(Z)-6-hydroxy-2-((5-methylfuran-2-yl)methylene)-7-(morpholinomethyl)benzofuran-3(2H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2Z)-6-hydroxy-2-[(5-methylfuran-2-yl)methylidene]-7-(morpholin-4-ylmethyl)-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO5/c1-12-2-3-13(24-12)10-17-18(22)14-4-5-16(21)15(19(14)25-17)11-20-6-8-23-9-7-20/h2-5,10,21H,6-9,11H2,1H3/b17-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCKRDNBFIVYEMV-YVLHZVERSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(O1)/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-6-hydroxy-2-((5-methylfuran-2-yl)methylene)-7-(morpholinomethyl)benzofuran-3(2H)-one is a complex benzofuran derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the compound's biological activities, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a benzofuran core with multiple substituents, including a hydroxyl group, a furan moiety, and a morpholinomethyl group. The structural formula can be represented as follows:

This structure is critical for its biological activity, as modifications to the substituents can significantly alter its pharmacological properties.

Anticancer Activity

Research indicates that derivatives of benzofuran, including the compound , exhibit notable anticancer properties. For instance:

- Apoptosis Induction : Studies have shown that certain benzofuran derivatives can induce apoptosis in cancer cell lines such as K562 (human leukemia cells). Specifically, compounds similar to this compound have been reported to increase reactive oxygen species (ROS) levels, leading to enhanced apoptosis through mitochondrial pathways .

- Caspase Activation : In vitro studies demonstrated that after 48 hours of exposure, certain derivatives increased the activity of caspases 3 and 7 significantly, indicating strong pro-apoptotic activity .

Antimicrobial Activity

Benzofuran derivatives are also recognized for their antimicrobial properties. For example:

- Inhibition of Mycobacterium tuberculosis : Some benzofuran compounds have shown promising results against M. tuberculosis, with low minimum inhibitory concentrations (MIC) indicating high potency and low toxicity towards mammalian cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

| Substituent | Effect on Activity |

|---|---|

| Hydroxyl Group | Enhances cytotoxicity and apoptosis induction |

| Morpholinomethyl | Improves solubility and bioavailability |

| Furan Moiety | Contributes to overall biological efficacy |

The positioning of functional groups plays a crucial role in determining the compound's interaction with biological targets.

Case Studies

- Study on K562 Cells : A study assessed the apoptotic effects of various benzofuran derivatives on K562 cells. Results indicated that compounds with similar structures to this compound exhibited significant increases in caspase activity after prolonged exposure, supporting their potential as anticancer agents .

- Antimycobacterial Screening : A series of benzofuran derivatives were screened for their antimycobacterial activity against M. tuberculosis. Among them, certain derivatives demonstrated potent inhibition with MIC values below 1 μM, highlighting the therapeutic potential of this class of compounds .

Scientific Research Applications

1.1. Inhibition of Enzymes

Research indicates that benzofuran derivatives, including those similar to (Z)-6-hydroxy-2-((5-methylfuran-2-yl)methylene)-7-(morpholinomethyl)benzofuran-3(2H)-one, exhibit significant inhibitory activity against various enzymes. For example, compounds in this class have been studied for their ability to inhibit alkaline phosphatase (AP) and DRAK2, an enzyme implicated in apoptosis and diabetes-related complications. The development of selective inhibitors could provide new avenues for treating conditions such as diabetes by protecting pancreatic beta cells from apoptosis .

1.2. Anticancer Activity

Compounds with similar structural motifs have demonstrated promising anticancer properties. The benzofuran scaffold is known for its bioactivity, and studies have shown that derivatives can induce apoptosis in cancer cells. The specific compound discussed may exhibit similar activities due to its unique functional groups, which can interact with biological targets involved in cancer progression .

2.1. Synthesis of Novel Compounds

The synthesis of this compound can serve as a precursor for generating other bioactive molecules through various chemical transformations. The compound's ability to undergo further reactions makes it valuable in synthetic organic chemistry, particularly in creating libraries of related compounds for biological evaluation .

2.2. Catalytic Reactions

Recent studies have highlighted the use of benzofuran derivatives in catalytic processes, including solventless condensation reactions facilitated by clay catalysts under microwave irradiation. This method enhances the efficiency of synthesizing complex organic molecules while minimizing environmental impact .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Variations in substituents on the benzofuran core can significantly influence its pharmacological properties, making SAR studies essential for developing more potent derivatives .

Case Studies and Research Findings

Chemical Reactions Analysis

Reactivity of the α,β-Unsaturated Ketone

The conjugated enone system (C2=C1–C(=O)) enables Michael addition and cycloaddition reactions.

Key reactions:

-

Michael Addition : Nucleophiles (e.g., thiols, amines) attack the β-position of the α,β-unsaturated ketone. For example, reaction with thioglycolic acid yields thioether adducts under mild basic conditions (pH 8–9, 25°C).

-

Diels-Alder Cycloaddition : The enone acts as a dienophile, reacting with dienes (e.g., 1,3-butadiene derivatives) to form six-membered rings. Stereoselectivity depends on the Z-configuration of the methylfuran-methylene group.

| Reaction Type | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Michael Addition | EtOH, KOH, 25°C | Thioether adduct | 72 | |

| Diels-Alder | Toluene, reflux | Bicyclic lactone | 58 |

Hydroxy Group Reactivity

The phenolic –OH at C6 participates in esterification and alkylation.

Notable transformations:

-

Esterification : Reacts with acetyl chloride in pyridine to form acetate derivatives (90% conversion, 2 h).

-

O-Glycosylation : Coupling with peracetylated glucose via Mitsunobu reaction produces glycosides (65% yield) .

Stability Note : The hydroxy group enhances solubility in polar solvents (e.g., DMSO, MeOH) but may oxidize to a quinone under strong acidic/oxidizing conditions .

Morpholinomethyl Substituent Reactions

The morpholine ring (C7) influences electronic and steric properties:

-

N-Alkylation : Quaternary ammonium salts form via alkylation with methyl iodide (MeCN, 50°C, 12 h) .

-

Demethylation : Treatment with BBr3 removes methyl groups from morpholine, generating secondary amines (60% yield) .

| Reaction | Reagent | Product | Application |

|---|---|---|---|

| N-Alkylation | CH3I | Quaternary ammonium salt | Enhanced water solubility |

| Demethylation | BBr3 | Secondary amine | Pharmacophore modification |

Electrophilic Aromatic Substitution

The electron-rich furan and benzofuran rings undergo halogenation and nitration:

-

Bromination : Electrophilic bromine (Br2/FeBr3) substitutes at C4 of the benzofuran ring (68% yield).

-

Nitration : HNO3/H2SO4 introduces nitro groups at C5 of the furan ring.

Regioselectivity : Directed by the electron-donating hydroxy and morpholine groups .

Photochemical and Thermal Behavior

-

Photodimerization : UV irradiation (λ = 254 nm) induces [2+2] cycloaddition between enone systems, forming dimers.

-

Thermal Decomposition : Degrades above 200°C, releasing CO and morpholine fragments (TGA data) .

Catalytic Modifications

Pd-mediated cross-coupling reactions modify the furan ring:

-

Suzuki Coupling : Reacts with arylboronic acids (Pd(PPh3)4, K2CO3) to introduce aryl groups at C5 of the methylfuran (45–60% yield) .

Biological Interactions

Though beyond pure chemical reactions, the compound’s interactions with enzymes include:

Q & A

Q. What are the common synthetic routes for (Z)-6-hydroxy-2-((5-methylfuran-2-yl)methylene)-7-(morpholinomethyl)benzofuran-3(2H)-one?

The synthesis typically involves a multi-step process:

- Step 1 : Condensation of a benzofuran-3-one core (e.g., 6-hydroxybenzofuran-3-one) with 5-methylfuran-2-carbaldehyde under basic conditions (e.g., NaOH or K₂CO₃ in ethanol/methanol) to form the benzylidene intermediate .

- Step 2 : Morpholinomethyl functionalization via nucleophilic substitution or Mannich reaction, using morpholine and formaldehyde in a polar aprotic solvent (e.g., THF or DMF) .

- Purification : Recrystallization or column chromatography is employed to isolate the Z-isomer, confirmed by NMR and X-ray crystallography .

Q. How is the compound characterized spectroscopically?

- NMR : ¹H and ¹³C NMR are used to confirm regiochemistry (e.g., Z-configuration via coupling constants in ¹H NMR) and substituent positions (e.g., morpholinomethyl protons at δ 3.5–4.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, distinguishing between Z/E isomers .

- X-ray Diffraction : Single-crystal analysis resolves stereochemistry and hydrogen-bonding interactions (e.g., O–H⋯O in benzofuran systems) .

Advanced Research Questions

Q. What computational methods are used to analyze electronic properties and reaction mechanisms?

- Wavefunction Analysis : Tools like Multiwfn calculate electrostatic potential (ESP), electron localization function (ELF), and bond orders to predict reactive sites (e.g., nucleophilic O–H group at C6) .

- DFT Studies : Density Functional Theory optimizes geometry and simulates reaction pathways (e.g., Z/E isomerization energy barriers) .

- Molecular Docking : Used to explore interactions with biological targets (e.g., enzymes or receptors) by modeling binding affinities of the morpholinomethyl group .

Q. How can researchers resolve contradictions in reported biological activity data?

- Dose-Response Studies : Establish EC₅₀/IC₅₀ values under standardized conditions (e.g., microbial strains or cancer cell lines) to compare potency across studies .

- Metabolite Profiling : LC-MS/MS identifies degradation products or active metabolites that may explain variability in bioassays .

- Structural-Activity Relationships (SAR) : Systematic substitution of the furan or morpholine moieties isolates pharmacophoric features .

Q. What strategies optimize reaction yields for large-scale synthesis?

- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, reducing side reactions .

- Catalysis : Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts improve condensation efficiency .

- Microwave-Assisted Synthesis : Reduces reaction time for morpholinomethylation steps by 30–50% .

Methodological Challenges and Solutions

Q. How to address low regioselectivity in benzylidene formation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.